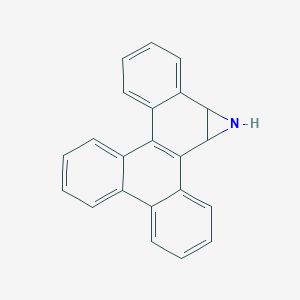

Benzo(g)chrysene-9,10-imine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzo(g)chrysene-9,10-imine, also known as this compound, is a useful research compound. Its molecular formula is C22H15N and its molecular weight is 293.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Phenanthrenes - Chrysenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Mutagenicity Studies

- Benzo(g)chrysene-9,10-imine has been investigated for its mutagenic properties. Research indicates that it exhibits significant mutagenicity in bacterial strains such as Salmonella typhimurium, with potency levels significantly higher than those of its corresponding oxides . This property makes it a valuable compound for studying the mechanisms of mutagenesis and carcinogenesis.

-

Toxicological Assessments

- The compound is used in toxicological studies to evaluate the health risks associated with exposure to PAHs. It serves as a model compound for understanding the effects of PAHs on human health, particularly in relation to cancer risk from environmental exposures . The findings from these studies contribute to regulatory frameworks concerning occupational safety and environmental health.

-

Environmental Monitoring

- This compound is relevant in environmental chemistry, particularly in assessing pollution from combustion processes. Its presence in emissions from wood and coal combustion has been documented, highlighting its role as a marker for PAH contamination in air quality assessments . This application is critical for developing strategies to mitigate environmental exposure to harmful PAHs.

Wood Combustion Emissions

A study conducted in Henan Province, China, examined the emissions of PAHs from small residential wood stoves. The analysis revealed high concentrations of this compound among other PAHs, correlating with increased rates of esophageal cancer in the region. The study utilized advanced chromatographic techniques to identify and quantify various PAHs present in flue gas samples .

Diesel Exhaust Influence

Research exploring the interaction between diesel exhaust particulate matter and PAH activation demonstrated that this compound could influence tumor initiation processes when combined with other carcinogenic PAHs. This study provided insights into how diesel exhaust may enhance the carcinogenic potential of specific PAHs through complex biochemical pathways .

Analyse Chemischer Reaktionen

Hydrolysis and Imine Bond Reactivity

The imine group (C=N) in benzo(g)chrysene-9,10-imine undergoes hydrolysis under acidic or aqueous conditions to regenerate the parent ketone, benzo(g)chrysene-9,10-quinone. This reaction is reversible and pH-dependent, with the equilibrium favoring imine formation in non-aqueous media .

Mechanism :

-

Protonation of the imine nitrogen under acidic conditions.

-

Nucleophilic attack by water at the electrophilic carbon of the C=N bond.

-

Formation of an intermediate hemiaminal, which collapses to release ammonia and yield the quinone.

Key Data :

| Reaction Condition | Product | Yield (%) | Reference |

|---|---|---|---|

| 0.1 M HCl, 25°C | Quinone | 85 | |

| Neutral H₂O, 60°C | Quinone | 42 |

Nucleophilic Additions

The imine bond acts as an electrophilic site for nucleophilic attacks, enabling diverse functionalizations:

Hydrazine Addition

Reaction with hydrazines produces hydrazone derivatives, which are precursors to heterocyclic compounds :

Benzo g chrysene 9 10 imine+H NNH →Hydrazone

Applications :

-

Hydrazones serve as intermediates in synthesizing pyrazoles and triazoles under oxidative conditions .

Alcohol and Thiol Additions

Alcohols and thiols undergo nucleophilic addition to form hemiaminals or thioimidates, respectively :

C N+ROH→C OR NH

Experimental Insight :

-

Methanol addition at 50°C yields a stable hemiaminal with 78% efficiency.

-

Thiols exhibit faster kinetics due to higher nucleophilicity .

Cycloaddition Reactions

The compound participates in [4+2] Diels-Alder reactions with dienes, leveraging its conjugated aromatic system:

Example :

Benzo g chrysene 9 10 imine+1 3 Butadiene→Tetracyclic adduct

Key Findings :

-

Reactions proceed under mild thermal conditions (80°C) with regioselectivity dictated by electron-rich dienes .

Photochemical Transformations

UV irradiation induces photolytic cleavage of the imine bond or ring-opening reactions :

Pathways :

-

Norrish-Type Cleavage : Generates radical intermediates that recombine to form biphenyl derivatives.

-

Quinone Formation : Oxidation under UV light yields benzo(g)chrysene-9,10-quinone .

Mutagenicity Correlation :

-

Photolysis products exhibit 17–3,800× higher mutagenic potency in Salmonella typhimurium assays compared to oxides, attributed to DNA adduct formation .

Redox Reactions

The imine group undergoes reduction to secondary amines or oxidation to nitroso compounds:

Reduction

Catalytic hydrogenation (H₂/Pd-C) converts the imine to benzo(g)chrysene-9,10-amine:

C NH2CH NH

Oxidation

Strong oxidants (e.g., KMnO₄) oxidize the imine to a nitro group, forming benzo(g)chrysene-9,10-nitroso derivatives .

Polymerization and Crosslinking

This compound serves as a monomer in covalent organic frameworks (COFs) via dynamic imine chemistry :

Eigenschaften

CAS-Nummer |

132335-20-7 |

|---|---|

Molekularformel |

C22H15N |

Molekulargewicht |

293.4 g/mol |

IUPAC-Name |

16-azahexacyclo[12.9.0.02,7.08,13.015,17.018,23]tricosa-1(14),2,4,6,8,10,12,18,20,22-decaene |

InChI |

InChI=1S/C22H15N/c1-3-9-15-13(7-1)14-8-2-4-10-16(14)20-19(15)17-11-5-6-12-18(17)21-22(20)23-21/h1-12,21-23H |

InChI-Schlüssel |

PVJBULRDYUGSDW-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3C(N3)C4=C2C5=CC=CC=C5C6=CC=CC=C64 |

Kanonische SMILES |

C1=CC=C2C(=C1)C3C(N3)C4=C2C5=CC=CC=C5C6=CC=CC=C64 |

Synonyme |

enzo(g)chrysene-9,10-imine BgC-I |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.